2,2-Bis(ethylthio)acetaldehyde
Overview
Description
2,2-Bis(ethylthio)acetaldehyde is an organic compound with the molecular formula C₆H₁₂OS₂ and a molecular weight of 164.29 g/mol . This compound is characterized by the presence of two ethylthio groups attached to an acetaldehyde moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(ethylthio)acetaldehyde typically involves the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which is then converted to the desired product . The general reaction conditions include:
Reactants: Acetaldehyde and ethanethiol
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Typically an organic solvent such as chloroform or hexane
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of thioacetal formation can be applied on a larger scale. This would involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(ethylthio)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding alcohols or thiols.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or thiols
Substitution: Various substituted thioacetals
Scientific Research Applications
2,2-Bis(ethylthio)acetaldehyde has several applications in scientific research, including:
Proteomics: Used as a reagent for the modification of proteins and peptides.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2,2-Bis(ethylthio)acetaldehyde involves its ability to form stable thioacetal linkages with aldehydes and ketones. This property makes it useful in the protection of carbonyl groups during synthetic transformations. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(methylthio)acetaldehyde: Similar structure but with methylthio groups instead of ethylthio groups.
2,2-Bis(phenylthio)acetaldehyde: Contains phenylthio groups, offering different reactivity and properties.
Uniqueness
2,2-Bis(ethylthio)acetaldehyde is unique due to the presence of ethylthio groups, which provide distinct steric and electronic effects compared to other thioacetals. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
2,2-bis(ethylsulfanyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHIZJTNUIXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C=O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483172 | |
Record name | 2,2-Bis(ethylthio)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42919-45-9 | |
Record name | 2,2-Bis(ethylthio)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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